molecular formula C23H18N2O3 B5991874 (E)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide

(E)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide

Cat. No.: B5991874
M. Wt: 370.4 g/mol
InChI Key: DIEPBESLUBFYEB-XYOKQWHBSA-N
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Description

(E)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a benzoxazole ring, a phenyl group, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Coupling Reaction: The benzoxazole intermediate is then coupled with a substituted phenylprop-2-enamide through a condensation reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The enamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent under mild to moderate conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF.

    Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

(E)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: Its ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Materials Science: The compound’s unique structural features can be exploited in the design of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (E)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring and phenyl groups facilitate binding to hydrophobic pockets, while the hydroxyl and enamide functionalities can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

(E)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-15-7-11-21-19(13-15)25-23(28-21)18-14-17(9-10-20(18)26)24-22(27)12-8-16-5-3-2-4-6-16/h2-14,26H,1H3,(H,24,27)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEPBESLUBFYEB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C=CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)/C=C/C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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